molecular formula C7H7N3O5 B14964825 N-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbonyl]glycine

N-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbonyl]glycine

Cat. No.: B14964825
M. Wt: 213.15 g/mol
InChI Key: KXUHDDGHQOKAAP-UHFFFAOYSA-N
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Description

2-[(2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDIN-4-YL)FORMAMIDO]ACETIC ACID is a chemical compound with the molecular formula C6H6N2O4 It is a derivative of uracil, a pyrimidine nucleobase found in RNA

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDIN-4-YL)FORMAMIDO]ACETIC ACID typically involves the condensation of uracil derivatives with formamide and acetic acid. The reaction is carried out under controlled conditions, often requiring specific temperatures and catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted uracil derivatives.

Scientific Research Applications

2-[(2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDIN-4-YL)FORMAMIDO]ACETIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-[(2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDIN-4-YL)FORMAMIDO]ACETIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    Uracil: A pyrimidine nucleobase found in RNA.

    Thymine: A pyrimidine nucleobase found in DNA.

    Cytosine: Another pyrimidine nucleobase found in both DNA and RNA.

Uniqueness: 2-[(2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDIN-4-YL)FORMAMIDO]ACETIC ACID is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its ability to participate in various chemical reactions and its potential therapeutic applications set it apart from other similar compounds.

Properties

Molecular Formula

C7H7N3O5

Molecular Weight

213.15 g/mol

IUPAC Name

2-[(2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]acetic acid

InChI

InChI=1S/C7H7N3O5/c11-4-1-3(9-7(15)10-4)6(14)8-2-5(12)13/h1H,2H2,(H,8,14)(H,12,13)(H2,9,10,11,15)

InChI Key

KXUHDDGHQOKAAP-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=O)NC1=O)C(=O)NCC(=O)O

Origin of Product

United States

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